molecular formula C24H30N2O4 B14087115 Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate

Cat. No.: B14087115
M. Wt: 410.5 g/mol
InChI Key: VJWPFHRTNJAOFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is an intermediate in the synthesis of drugs used to treat various conditions, including pain and inflammation.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring provides conformational flexibility, enhancing the compound’s ability to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the benzyloxycarbonyl group and the piperidine ring, which confer distinct reactivity and biological activity. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl 4-[4-(phenylmethoxycarbonylamino)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H30N2O4/c1-24(2,3)30-23(28)26-15-13-20(14-16-26)19-9-11-21(12-10-19)25-22(27)29-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3,(H,25,27)

InChI Key

VJWPFHRTNJAOFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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